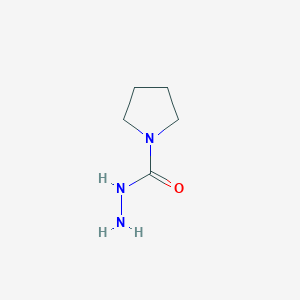

pyrrolidine-1-carbohydrazide

Description

Overview of Pyrrolidine-1-Carbohydrazide and its Structural Congeners

This compound is an organic compound featuring a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine (B122466) ring, bonded to a carbohydrazide (B1668358) group. evitachem.com The inherent structural features of this molecule, including its capacity for hydrogen bonding and its potential for stereoisomerism, make it a versatile building block in synthesis.

Structural congeners of this compound often involve substitutions on the pyrrolidine ring or modifications of the hydrazide moiety. For instance, the introduction of various substituents on the pyrrolidine ring can significantly alter the molecule's steric and electronic properties. tandfonline.com Similarly, the hydrazide group can be derivatized to form hydrazones, which are known to possess a wide range of biological activities. ontosight.ainih.gov The synthesis of such analogs allows for the fine-tuning of the molecule's properties for specific applications. A notable example is N'-acetylthis compound, which has been identified as a fragment in the development of selective CDK4/6 inhibitors for cancer therapy. nih.gov

| Property | Value | Source |

| Appearance | Typically a white crystalline solid | evitachem.com |

| Solubility | Generally soluble in polar solvents like water and ethanol (B145695) | evitachem.com |

Historical Context and Evolution of Pyrrolidine-Based Scaffolds in Organic Synthesis

The pyrrolidine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of natural products, including alkaloids and amino acids like proline. frontiersin.orgmdpi.com Its presence in biologically active molecules has long made it an attractive target for organic chemists. Historically, the synthesis of pyrrolidine derivatives often relied on transformations of naturally occurring starting materials.

Over the decades, synthetic methodologies have evolved significantly, providing more efficient and versatile routes to a wide range of pyrrolidine-based scaffolds. The development of methods such as 1,3-dipolar cycloaddition reactions has been instrumental in the construction of the pyrrolidine ring with high levels of stereocontrol. nih.govdntb.gov.ua More recent advancements include the use of organocatalysis, where pyrrolidine derivatives themselves act as catalysts for asymmetric transformations. acs.org The continuous development of new synthetic strategies has expanded the accessibility and diversity of pyrrolidine-containing compounds, solidifying their importance in modern organic synthesis. acs.orgorganic-chemistry.org

Significance of Hydrazide and Pyrrolidine Moieties in Chemical Science

The chemical significance of this compound stems from the distinct and complementary properties of its two core components: the pyrrolidine ring and the hydrazide functional group.

The hydrazide functional group (-CONHNH2) is a versatile reactive intermediate in organic synthesis. mdpi.commdpi.comontosight.ai It can readily react with aldehydes and ketones to form stable hydrazone derivatives. mdpi.comrjptonline.org The hydrazide moiety is also a key building block for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. mdpi.com Furthermore, the ability of the N-H and C=O groups within the hydrazide to participate in hydrogen bonding makes it a significant contributor to molecular recognition processes. ontosight.aimdpi.com

The combination of these two moieties in this compound results in a molecule with a rich chemical profile, offering multiple sites for modification and interaction. This has led to its use in the synthesis of compounds with a wide range of applications. lmaleidykla.ltmdpi.com

Scope and Objectives of the Research Compendium

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are:

To detail the fundamental chemical and structural aspects of this compound and its closely related analogs.

To trace the historical development and synthetic evolution of the broader class of pyrrolidine-based scaffolds.

To elucidate the individual and combined significance of the pyrrolidine and hydrazide moieties in the context of chemical science.

To present detailed research findings and relevant data in an accessible format, including interactive tables.

This compendium will strictly adhere to the outlined sections, providing a scientifically rigorous and authoritative resource on this compound, based on a diverse range of credible sources.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-7-5(9)8-3-1-2-4-8/h1-4,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVZEOBQFWGPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281220 | |

| Record name | 1-Pyrrolidinecarboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15970-52-2 | |

| Record name | 1-Pyrrolidinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15970-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrolidine 1 Carbohydrazide and Its Derivatives

General Synthetic Routes to Pyrrolidine (B122466) Carbohydrazides

Hydrazinolysis is a common and straightforward method for the preparation of carbohydrazides. lmaleidykla.lt This chemical process involves the cleavage of a bond by reaction with hydrazine (B178648). In the context of pyrrolidine carbohydrazide (B1668358) synthesis, this typically involves the reaction of a pyrrolidine-based ester or acyl halide with hydrazine hydrate (B1144303). lmaleidykla.ltajgreenchem.com

The reaction of methyl or ethyl esters of pyrrolidine carboxylic acids with hydrazine hydrate is a standard pathway. lmaleidykla.ltresearchgate.net For instance, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate can be converted to its corresponding carbohydrazide. nih.gov This nucleophilic acyl substitution reaction is generally efficient and proceeds under relatively mild conditions, often by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol (B145695). ajgreenchem.com The resulting carbohydrazide can then be isolated as a solid product.

Table 1: Examples of Hydrazinolysis for Pyrrolidine Carbohydrazide Synthesis

| Starting Material | Reagent | Product | Reference |

| Pyrrolidine Carboxylic Acid Ester | Hydrazine Hydrate | Pyrrolidine Carbohydrazide | lmaleidykla.ltajgreenchem.com |

| Methyl 4-aryl-2-oxopyrrolidine-3-carboxylates | Hydrazine / Phenylhydrazine | 2-Oxopyrrolidine-3-carbohydrazides | researchgate.net |

| Ethyl 2-hydroxy-3-naphthoate (as an analog) | Hydrazine | 2-Hydroxy-3-naphthoic hydrazide | ajgreenchem.com |

Amidation and coupling reactions provide another robust route to pyrrolidine carbohydrazides. These methods involve forming the amide bond between a pyrrolidine carboxylic acid and hydrazine or a hydrazine derivative. This approach is particularly useful when starting from a carboxylic acid and requires the use of a coupling agent to activate the carboxyl group.

Common coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), are effective for this transformation. beilstein-journals.org The synthesis of pyrrolidine derivatives can be achieved through coupling reactions of different amines with N-Boc proline, a process that can be adapted for carbohydrazide formation. nih.gov The general procedure involves reacting the N-protected pyrrolidine carboxylic acid (like N-Boc-proline) with hydrazine in the presence of a coupling agent and a suitable base. beilstein-journals.orgnih.gov This method allows for a high degree of control and is compatible with a wide range of functional groups, making it a cornerstone of modern organic synthesis.

Condensation reactions are frequently employed to synthesize precursors that can be subsequently converted to pyrrolidine carbohydrazides, or to modify the carbohydrazide moiety itself. A common strategy involves the condensation of a pyrrolidine derivative with a carbonyl compound, followed by treatment with hydrazine. evitachem.com For example, a pyrrolidine compound can be condensed with aldehydes or ketones, with the resulting intermediate being further reacted to form the target hydrazide. evitachem.com

Furthermore, the terminal nucleophilic nitrogen of a pre-formed pyrrolidine-1-carbohydrazide can undergo condensation with various carbonyl compounds. evitachem.com The reaction with aldehydes or ketones under mild acid catalysis (pH 4-5) readily forms hydrazones. lmaleidykla.ltevitachem.com This reactivity is a key feature in creating diverse libraries of derivatives from a common carbohydrazide intermediate. For example, 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide can be condensed with aromatic aldehydes or isatin (B1672199) to generate hydrazone-type structures. lmaleidykla.lt

Targeted Synthesis of Key Pyrrolidine-Carbohydrazide Scaffolds

Specific substitution patterns on the pyrrolidine ring lead to distinct classes of carbohydrazide derivatives. The synthesis of these targeted scaffolds often requires multi-step procedures tailored to the desired final structure.

The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a prominent feature in many biologically active molecules. mdpi.com The synthesis of 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives is a significant area of research. lmaleidykla.ltnih.gov

A general and effective method involves the synthesis of a core carbohydrazide, which is then elaborated into a variety of derivatives. For example, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide can be synthesized and subsequently used as a key intermediate. mdpi.com This intermediate is then reacted with a range of substituted aromatic aldehydes in methanol, often with a catalytic amount of acid, to produce a series of novel hydrazones in good yields (57-87%). mdpi.com

Another approach involves reacting 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with different reagents. nih.gov Reaction with phenyl isocyanate or phenyl isothiocyanate yields the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. nih.gov Condensation with diketones like pentane-2,4-dione can lead to the formation of pyrazole-containing derivatives. nih.govnih.gov

Table 2: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives via Condensation

| Starting Carbohydrazide | Aldehyde/Reagent | Solvent/Conditions | Product Type | Yield (%) | Reference |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 4-Carboxybenzaldehyde | MeOH, 60-70 °C, HCl | Hydrazone | 81 | mdpi.com |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 4-Methoxybenzaldehyde | MeOH, 60-70 °C, HCl | Hydrazone | 87 | mdpi.com |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | 2-Hydroxybenzaldehyde | MeOH, 60-70 °C, HCl | Hydrazone | 76 | mdpi.com |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | propan-2-ol, reflux, HCl | Pyrazole (B372694) derivative | - | nih.gov |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Phenyl isothiocyanate | MeOH, reflux | Thiosemicarbazide | 89 | nih.gov |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Phenyl isocyanate | MeOH, reflux | Semicarbazide | 91 | nih.gov |

Pyrrolidine-2-carbohydrazide derivatives are structurally related to the amino acid proline. nih.gov Their synthesis often begins with L-proline or its derivatives, taking advantage of the readily available chiral starting material. nih.govnih.gov

A typical synthetic sequence involves the N-protection of L-proline, commonly with a tert-butoxycarbonyl (Boc) group by reacting it with Boc-anhydride. nih.gov The carboxylic acid of the resulting N-Boc-proline is then activated. This can be achieved by converting it to an acid chloride or by using peptide coupling agents. The activated species is then reacted with hydrazine to form the N-Boc-pyrrolidine-2-carbohydrazide. The Boc protecting group can be removed under acidic conditions if the free secondary amine is desired for further functionalization. nih.gov This strategic use of protection and activation allows for the clean and efficient synthesis of these valuable proline-based building blocks.

Synthesis of Substituted this compound Isomers (e.g., 1-benzylpyrrolidine-3-carbohydrazide)

The synthesis of substituted isomers, such as 1-benzylpyrrolidine-3-carbohydrazide, typically involves a multi-step sequence starting from readily available precursors. A common strategy is the initial construction of the substituted pyrrolidine ring, followed by the introduction of the carbohydrazide functionality.

A plausible synthetic pathway to 1-benzylpyrrolidine-3-carbohydrazide begins with the synthesis of N-benzyl-3-pyrrolidone. This can be achieved through a sequence involving the addition of benzylamine (B48309) to ethyl acrylate, followed by a substitution reaction, a Dieckmann cyclization to form the N-benzyl-4-ethoxycarbonyl-3-pyrrolidone intermediate, and subsequent hydrolytic decarboxylation. nih.gov

Once the N-benzyl-3-pyrrolidone precursor is obtained, it can be converted to the corresponding carboxylic acid or ester at the 3-position. The final step to obtain the carbohydrazide is the reaction of the corresponding ester (e.g., ethyl 1-benzylpyrrolidine-3-carboxylate) with hydrazine hydrate. This is a standard and widely used method for the preparation of hydrazides from esters. mdpi.com The reaction involves the nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.

Table 1: Proposed Synthetic Route for 1-benzylpyrrolidine-3-carbohydrazide

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Dieckmann Cyclization | Sodium ethoxide, Toluene | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone |

| 2 | Hydrolysis & Decarboxylation | Acid/Base | N-benzyl-3-pyrrolidone |

| 3 | Conversion to Ester | (Not specified, various methods exist) | Ethyl 1-benzylpyrrolidine-3-carboxylate |

This modular approach allows for the synthesis of a wide array of substituted pyrrolidine carbohydrazide isomers by varying the starting materials and the position of the carboxylic acid functionality on the pyrrolidine ring.

Stereoselective Synthetic Approaches for Pyrrolidine-Containing Carbohydrazides

Achieving stereocontrol in the synthesis of pyrrolidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Two primary strategies are employed: the use of chiral starting materials from the "chiral pool" and the development of de novo asymmetric methods that create the chiral centers during the formation of the pyrrolidine ring.

Strategies Utilizing Chiral Pyrrolidine Starting Materials (e.g., L-Proline Derivatives)

The use of naturally occurring, enantiomerically pure compounds as starting materials is a robust strategy for asymmetric synthesis. L-proline, a readily available and inexpensive amino acid, is a premier chiral precursor for the synthesis of a vast number of substituted pyrrolidines. rsc.orgresearchgate.net Its inherent chirality provides a straightforward entry into optically pure pyrrolidine-containing targets.

The synthesis of chiral pyrrolidine carbohydrazides from L-proline typically involves several key transformations:

Protection: The nitrogen and/or the carboxylic acid of L-proline are often protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amine.

Modification: The protected L-proline derivative is then chemically modified. For instance, the carboxylic acid can be reduced to an alcohol (prolinol), or other functional groups can be introduced at various positions on the pyrrolidine ring. rsc.org

Functional Group Interconversion: The modified chiral pyrrolidine is then converted to a carboxylic acid or ester at the desired position.

Carbohydrazide Formation: Finally, as in the non-chiral synthesis, the ester is treated with hydrazine hydrate to form the target chiral pyrrolidine carbohydrazide.

This chiral pool approach ensures that the stereochemistry of the final product is directly derived from the starting L-proline, providing high enantiomeric purity. nih.gov

De novo Asymmetric Cyclization Methods (e.g., Nitro-Mannich/Hydroamination Cascades)

De novo asymmetric methods build the chiral pyrrolidine ring from acyclic precursors using chiral catalysts or auxiliaries. Cascade reactions, which involve multiple bond-forming events in a single pot, are particularly efficient for rapidly constructing molecular complexity. nih.gov

A powerful example of this approach is the one-pot asymmetric nitro-Mannich/hydroamination cascade. acs.orgnih.gov This methodology combines organocatalysis and gold catalysis to produce highly functionalized, enantioenriched pyrrolidine derivatives. acs.org

The sequence begins with an asymmetric nitro-Mannich (or aza-Henry) reaction between a nitroalkane and an imine. nih.gov This step is catalyzed by a chiral bifunctional organocatalyst, such as a thiourea-based catalyst, which controls the stereoselective formation of a β-nitroamine intermediate. acs.orgnih.gov This intermediate contains the necessary functionalities for the subsequent cyclization.

The second step is a gold-catalyzed intramolecular hydroamination. A gold(I) catalyst activates an allene (B1206475) moiety, which is part of the nitroalkane starting material, facilitating the nucleophilic attack of the amine to form the pyrrolidine ring. acs.orgnih.gov This cascade provides access to trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. nih.gov The resulting nitro-substituted pyrrolidine can then be further functionalized, for example, by reducing the nitro group to an amine or converting it to other functional groups, which could then be elaborated to a carbohydrazide moiety.

Table 2: Nitro-Mannich/Hydroamination Cascade for Pyrrolidine Synthesis

| Step | Reaction Type | Catalyst | Key Transformation | Stereocontrol |

|---|---|---|---|---|

| 1 | Asymmetric Nitro-Mannich | Chiral Organocatalyst (e.g., thiourea) | C-C bond formation to create β-nitroamine | High enantioselectivity (e.g., 85-96% ee) nih.gov |

Advanced Synthetic Techniques and Catalytic Processes

Modern synthetic chemistry increasingly relies on advanced catalytic processes to improve efficiency, selectivity, and sustainability. Metal catalysis and multicomponent reactions are at the forefront of these efforts for the construction of complex heterocyclic systems like pyrrolidines.

Metal-Catalyzed Transformations (e.g., Gold(I) Catalysis)

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles due to the unique ability of gold(I) complexes to activate C-C multiple bonds (alkynes, allenes, and alkenes) toward nucleophilic attack. thieme-connect.comacs.org

Gold(I) catalysts are particularly effective in promoting cycloisomerization and tandem reactions. For instance, gold(I) can catalyze the cyclization of substrates containing both an amine and an alkyne or allene. acs.org This process, often an intramolecular hydroamination, leads to the formation of the pyrrolidine ring under mild conditions. acs.org These reactions can be highly diastereoselective. thieme-connect.com

A notable application is the gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction, which allows for the expedient synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Furthermore, gold catalysis is a key component in the previously mentioned nitro-Mannich/hydroamination cascade, demonstrating its utility in complex, multi-step transformations performed in a single pot. acs.orgnih.gov The development of chiral gold(I) complexes also enables enantioselective variants of these cyclization reactions, providing another avenue to optically active pyrrolidine precursors. nih.gov

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials. tandfonline.com MCRs are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

The synthesis of substituted pyrrolidines is well-suited to MCR strategies, particularly through 1,3-dipolar cycloaddition reactions. A common and powerful MCR for pyrrolidine synthesis involves the reaction of an aldehyde, an amino acid (such as glycine (B1666218) or its esters), and a dipolarophile (an alkene or alkyne). tandfonline.com In this process, the aldehyde and amino acid condense in situ to form an azomethine ylide. This reactive 1,3-dipole is then trapped by the dipolarophile in a [3+2] cycloaddition reaction to construct the five-membered pyrrolidine ring.

This approach can generate multiple new stereocenters in a single step, and the use of chiral catalysts or auxiliaries can render the process highly stereoselective. nih.gov The diversity of the final pyrrolidine product can be easily controlled by simply varying the three starting components (aldehyde, amino acid, and dipolarophile), making it a highly versatile method for creating functionalized pyrrolidine scaffolds that can be precursors to carbohydrazides. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-benzylpyrrolidine-3-carbohydrazide |

| Ethyl 1-benzylpyrrolidine-3-carboxylate |

| Hydrazine hydrate |

| L-Proline |

| N-benzyl-3-pyrrolidone |

| N-benzyl-4-ethoxycarbonyl-3-pyrrolidone |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the way chemists approach the synthesis of heterocyclic compounds, including pyrrolidine derivatives and hydrazides. mdpi.comunipa.it This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes. mdpi.commdpi.com The process is known for its efficiency, leading to higher yields and purity of the final products under milder reaction conditions compared to conventional heating. nih.gov

The application of microwave irradiation has been particularly beneficial in the synthesis of N-substituted cyclic imides and various hydrazide derivatives. For instance, the condensation of diacids with amines to form cyclic imides has been achieved in very high yields (typically 2–5 minutes at 600 W). sci-hub.box Similarly, the synthesis of N-acylhydrazones from various hydrazides has been accomplished in 2.5 to 10 minutes without the need for solvents or catalysts, showcasing the green credentials of this technology. nih.gov

In the context of pyrrolidine-containing structures, microwave-assisted synthesis has been employed for the N-alkylation of pyrrolidine-fused chlorins, achieving reaction times as short as 5 minutes at 60°C. mdpi.com Furthermore, the synthesis of various acetamide (B32628) derivatives of pyrrolidine has been significantly expedited, with reaction times being reduced from 2–3 hours to just 5–10 minutes under microwave irradiation at 400 watts. mdpi.com

While specific data for the direct microwave-assisted synthesis of this compound is not extensively documented in readily available literature, the data from analogous structures strongly support its applicability and potential benefits. The following table summarizes representative findings for the microwave-assisted synthesis of related hydrazide and pyrrolidine derivatives.

| Product | Reactants | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| N'-Aryl/heteroaryl-2-hydroxybenzohydrazide | 2-Hydroxybenzohydrazide, various aldehydes | Acetic acid (catalyst), Solvent-free | 150 | 4-10 | up to 98 | researchgate.net |

| N-Substituted cyclic imides | Various diacids, various amines | Solvent-free | 600 | 2-5 | High | sci-hub.box |

| Hydrazide-hydrazones of phenylacetic acid | Phenylacetic acid hydrazide, aromatic aldehydes | Ethanol | 300 | 7 | High | mdpi.com |

| 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one | 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one, Sodium p-toluenesulfinate | Acetonitrile | 400 | 5-10 | 85 | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. rsc.org This technique is recognized as a green chemistry approach due to its energy efficiency and often milder reaction conditions compared to conventional methods. rsc.orgrsc.orguniv.kiev.ua

The application of ultrasound has been shown to be effective in the synthesis of a variety of heterocyclic compounds, including pyrrolidinone derivatives. For example, the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones has been successfully carried out under ultrasound irradiation, offering excellent yields and short reaction times in a green solvent system. rsc.org The use of ultrasound in this context is lauded for its clean reaction profiles and easy work-up procedures.

While direct and detailed examples of the ultrasound-assisted synthesis of this compound are scarce in the literature, the successful application of this technique to related structures suggests its potential. For instance, the synthesis of various hydrazones, which share the hydrazide-hydrazone linkage, has been efficiently promoted by ultrasound, often in aqueous media, leading to good to excellent yields in short reaction times. nih.gov

The following table presents data from the ultrasound-assisted synthesis of pyrrolidinone derivatives, which can serve as a reference for the potential application of this method to this compound.

| Product | Reactants | Catalyst/Additive | Solvent | Time | Yield (%) | Reference |

| Substituted 3-pyrrolin-2-ones | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric acid | Ethanol | Short | Excellent | rsc.org |

| N-alkylated amines | Benzyl halides, Amines | Montmorillonite K-10 | Solvent-free | - | Good to Excellent | rsc.org |

| Quinazolinones | o-Aminobenzamides, Aldehydes | None | - | 15 min | Moderate to Excellent | rsc.org |

Mechanochemical Synthesis

Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free or low-solvent technique that uses mechanical energy to induce chemical reactions. nih.gov This method aligns well with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. novartis.com Mechanosynthesis has been successfully applied to a variety of organic transformations, including the synthesis of amides and hydrazones. nih.govnih.gov

The synthesis of primary amides from esters has been achieved through ball milling, demonstrating compatibility with a range of functional groups and the ability to maintain stereochemical integrity. nih.govresearchgate.net This approach has also been extended to the synthesis of dipeptides and even active pharmaceutical ingredients. nih.gov

In the realm of hydrazone synthesis, mechanochemical methods have proven to be highly efficient. For example, the condensation of hydrazides with aldehydes can proceed quantitatively in a planetary ball mill with significantly reduced reaction times compared to solution-based methods. nih.gov One study reported the synthesis of a series of 17 hydrazones in quantitative yields with a maximum reaction time of 180 minutes. nih.gov

| Product | Reactants | Conditions | Time | Yield (%) | Reference |

| Primary amides | Various esters, Calcium nitride, Ethanol | Ball milling | - | - | nih.govresearchgate.net |

| Hydrazones | Phenolic/furanyl aldehydes, Heterocyclic hydrazines/hydrazinamides | Planetary ball mill | up to 180 min | Quantitative | nih.gov |

| Dipeptides | N-BOC amino acids, Amino acid methyl esters | Ball milling with EDC/HOBt and Mg-Al hydrotalcite | - | - | nih.gov |

| Amides from hydroxycarboxylic acids | Hydroxycarboxylic acids, Amines | Ball milling with EDC and ethyl acetate | - | 76-94 | novartis.com |

Spectroscopic and Structural Characterization of Pyrrolidine 1 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation excites these vibrations, and the resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of pyrrolidine-1-carbohydrazide is characterized by absorption bands corresponding to its constituent parts: the pyrrolidine (B122466) ring and the carbohydrazide (B1668358) moiety.

The N-H stretching vibrations of the hydrazide group typically appear as distinct bands in the region of 3180-3300 cm⁻¹. chemicaljournal.orgnih.gov The presence of both -NH and -NH₂ groups can lead to multiple peaks in this area. The stretching vibration of the carbonyl group (C=O) in the carbohydrazide is a strong, prominent absorption band, generally found between 1650 and 1750 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the pyrrolidine ring are observed in the 2800–3050 cm⁻¹ range. nih.gov Other characteristic bands include C-N stretching and N-H bending vibrations, which further confirm the molecular structure.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Hydrazide (-NHNH₂) | 3180 - 3300 |

| C-H Stretching | Pyrrolidine (-CH₂) | 2800 - 3050 |

| C=O Stretching | Amide (Carbohydrazide) | 1650 - 1750 |

| N-H Bending | Hydrazide (-NHNH₂) | ~1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The pyrrolidine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the amide nitrogen (α-protons) are expected to be deshielded and appear as a multiplet around 3.2-3.6 ppm. The protons on the carbons further from the nitrogen (β-protons) would resonate at a higher field, typically as a multiplet around 1.8-2.2 ppm. researchgate.netresearchgate.net

The protons of the hydrazide group (-NH and -NH₂) are expected to appear as broad singlets at a lower field due to their attachment to electronegative nitrogen atoms and their involvement in hydrogen bonding. The chemical shift of these N-H protons can be highly variable and dependent on solvent and concentration, but they are often observed in the range of 4.0-9.0 ppm or even further downfield. chemicaljournal.org

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| Pyrrolidine β-H | Multiplet | 1.8 - 2.2 | 4H |

| Pyrrolidine α-H | Multiplet | 3.2 - 3.6 | 4H |

| Hydrazide NH₂ | Broad Singlet | Variable (e.g., 4.0 - 5.0) | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, three distinct carbon signals are expected. The carbonyl carbon of the carbohydrazide group is the most deshielded and will appear at a low field, typically in the range of 160-170 ppm. mdpi.comresearchgate.net

The two sets of methylene carbons in the pyrrolidine ring will have signals in the aliphatic region. The carbons adjacent to the amide nitrogen (α-carbons) are more deshielded than the β-carbons due to the electron-withdrawing effect of the nitrogen atom. The α-carbons are expected to resonate around 45-55 ppm, while the β-carbons will appear further upfield, around 20-30 ppm. chemicalbook.comresearchgate.net

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine β-C | 20 - 30 |

| Pyrrolidine α-C | 45 - 55 |

¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are used to identify which protons are directly attached to which carbons. For this compound, this would show correlations between the α-protons and α-carbons, as well as between the β-protons and β-carbons of the pyrrolidine ring.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. A key correlation would be observed between the α-protons of the pyrrolidine ring and the carbonyl carbon of the carbohydrazide group, definitively linking the two structural fragments.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This technique can help determine the preferred conformation of the molecule, for example, by showing spatial proximity between certain protons on the pyrrolidine ring and the N-H protons of the hydrazide.

Concentration-dependent NMR studies are a valuable tool for investigating intermolecular interactions, such as hydrogen bonding. The chemical shifts of protons involved in hydrogen bonding, particularly N-H protons, are often sensitive to changes in solute concentration. researchgate.net

For this compound, the -NH and -NH₂ protons of the carbohydrazide moiety are capable of acting as both hydrogen bond donors and acceptors. In a series of ¹H NMR spectra recorded at increasing concentrations in a non-polar solvent (like CDCl₃), a significant downfield shift (increase in ppm value) of the N-H signals would be expected. researchgate.net This phenomenon occurs because at higher concentrations, the equilibrium shifts towards the formation of intermolecular hydrogen-bonded aggregates (dimers or polymers), which deshields the involved protons. The magnitude of this shift can provide qualitative and even quantitative insights into the strength and nature of the self-association of this compound molecules in solution.

Elemental Composition Analysis

Elemental composition analysis is a fundamental technique used to determine the empirical formula of a compound and to verify the purity of newly synthesized molecules. This analytical method measures the percentage by mass of each element within a sample. For this compound and its derivatives, elemental analysis, typically CHN analysis (Carbon, Hydrogen, Nitrogen), is crucial for confirming that the synthesized product matches the proposed chemical structure. The comparison between the theoretically calculated elemental percentages and the experimentally found values serves as a key indicator of a successful synthesis and the purity of the compound.

For the parent compound, this compound, the molecular formula is C₅H₁₁N₃O. Based on this formula, the theoretical elemental composition can be calculated. The experimental validation for this specific compound is a standard procedure following its synthesis.

Research on various derivatives of carbohydrazides consistently includes elemental analysis to confirm their structure. For instance, in the synthesis of new heterocyclic carbohydrazides and hydrazide hydrazone derivatives, the experimentally determined percentages of carbon, hydrogen, and nitrogen are shown to be in close agreement with the calculated values, generally within a ±0.4% margin, which is considered acceptable proof of structure and purity.

Below is a table detailing the calculated and experimentally found elemental compositions for several carbohydrazide derivatives, illustrating the typical results obtained in research studies.

Table 1: Elemental Composition Data for this compound Derivatives

| Compound Name/Identifier | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| N′-((1H-indol-3-yl)methylene)-2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide (5j) | C₂₂H₁₉N₇O₂S | C | 59.31 | 59.17 | |

| H | 4.30 | 4.15 | |||

| N | 22.01 | 21.85 | |||

| N′-((2-Chloroquinolin-3-yl)methylene)-2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide (5k) | C₂₃H₁₈ClN₇O₂S | C | 56.15 | 55.96 | |

| H | 3.69 | 3.53 | |||

| N | 19.93 | 19.80 | |||

| N′-((2-Chloro-6-methylquinolin-3-yl)methylene)-2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide (5l) | C₂₄H₂₀ClN₇O₂S | C | 56.97 | 56.70 | |

| H | 3.98 | 3.81 | |||

| N | 19.38 | 19.22 | |||

| N-(N-phenylthiocarbamoyl)-5-benzoylamino-1,3-diphenyl-4-(2-methoxyphenyl)-2-pyrazolin-5-carbohydrazide (13) | C₃₀H₂₇N₅O₃ | C | 71.27 | 71.30 | |

| H | 5.38 | 5.50 | |||

| N | 13.85 | 14.00 | |||

| N-(4-Methoxybenzylidene)-1,3-diphenyl-4-(2-methoxyphenyl)-pyrazole-5-carbohydrazide (9g) | C₃₀H₂₄N₄O₂ | C | 76.25 | 76.40 | |

| H | 5.12 | 5.10 | |||

| N | 11.86 | 11.60 |

The strong correlation between the calculated and found percentages across these varied and complex derivatives underscores the reliability of elemental analysis in the structural characterization of new chemical entities in the carbohydrazide family.

Reaction Chemistry and Derivatization Strategies of Pyrrolidine 1 Carbohydrazide

Condensation Reactions for Hydrazone (Schiff Base) Formation

The most fundamental reaction of pyrrolidine-1-carbohydrazide involves the condensation of its terminal -NH₂ group with the carbonyl group of aldehydes and ketones. This reaction, typically conducted by refluxing the reactants in a protic solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid, results in the formation of N-acylhydrazones, also known as Schiff bases. minarjournal.comictp.it The hydrazone moiety (-C=N-NH-C=O) is a critical pharmacophore found in numerous compounds with a broad spectrum of biological activities. nih.govnih.gov

This compound reacts efficiently with a diverse range of aromatic aldehydes and ketones to yield the corresponding hydrazone derivatives. The reaction generally proceeds by heating the hydrazide with the chosen carbonyl compound in an alcoholic solvent. mdpi.com The electronic nature of the substituents on the aromatic ring of the aldehyde or ketone can influence the reaction rate and yield. Aromatic aldehydes with electron-withdrawing groups often demonstrate high reactivity. mdpi.com This straightforward synthesis has been employed to create extensive libraries of hydrazones from various hydrazides for biological screening. nih.govmdpi.com For instance, analogous pyrrolidinone-based hydrazides have been successfully condensed with substituted benzaldehydes and acetophenones to produce novel hydrazones. mdpi.com

Table 1: Examples of Hydrazone Formation with Aromatic Carbonyls (Illustrative)

| Hydrazide Precursor | Aromatic Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, reflux, cat. HCl | N'-benzylidene-pyrrolidine-1-carbohydrazide |

| This compound | 4-Nitrobenzaldehyde | Ethanol, reflux, cat. acid | N'-(4-nitrobenzylidene)-pyrrolidine-1-carbohydrazide |

| This compound | Acetophenone | Methanol, 60-70°C | N'-(1-phenylethylidene)-pyrrolidine-1-carbohydrazide |

| This compound | 3,4-Dichlorobenzaldehyde | Methanol, reflux | N'-(3,4-dichlorobenzylidene)-pyrrolidine-1-carbohydrazide |

The condensation reaction is not limited to aromatic carbocyclic systems. This compound can also be reacted with heterocyclic aldehydes and ketones to introduce various heterocyclic scaffolds into the final molecule. This strategy is of significant interest in medicinal chemistry, as many biologically active compounds are based on heterocyclic rings. Studies on similar hydrazides have shown successful condensation with aldehydes derived from thiophene, furan, and pyridine (B92270) rings. mdpi.commdpi.com For example, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide has been reacted with (5-nitrothiophen-2-yl)methylene aldehyde, demonstrating the feasibility of incorporating diverse heterocycles. mdpi.com In another study, a series of new Schiff bases were synthesized from 1H-pyrrole-2-carbohydrazide and various aromatic aldehydes. cabidigitallibrary.org

Table 2: Examples of Hydrazone Formation with Heterocyclic Carbonyls (Illustrative)

| Hydrazide Precursor | Heterocyclic Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Thiophene-2-carbaldehyde | Ethanol, reflux, cat. acid | N'-(thiophen-2-ylmethylene)-pyrrolidine-1-carbohydrazide |

| This compound | Furan-2-carbaldehyde | Ethanol, reflux, cat. acid | N'-(furan-2-ylmethylene)-pyrrolidine-1-carbohydrazide |

| This compound | Pyridine-4-carbaldehyde | Ethanol, reflux, cat. acid | N'-(pyridin-4-ylmethylene)-pyrrolidine-1-carbohydrazide |

| This compound | 1H-indole-3-carbaldehyde | Methanol, reflux | N'-(1H-indol-3-ylmethylene)-pyrrolidine-1-carbohydrazide |

This compound possesses a single hydrazide functional group, and therefore, its reaction with mono-carbonyl compounds (aldehydes or ketones) invariably leads to the formation of mono-hydrazones . Each molecule of the hydrazide condenses with one molecule of the carbonyl compound.

The formation of bis-hydrazones using this compound as the starting material is possible when the reactant is a dicarbonyl compound, such as a dialdehyde (B1249045) or a diketone. In such cases, two molecules of this compound can react with one molecule of the dicarbonyl compound, resulting in a larger, often symmetrical molecule containing two hydrazone linkages. This approach is less common but represents a valid strategy for synthesizing molecules with potential as bidentate ligands or other specialized applications. Conversely, compounds like thiocarbohydrazide, which have two hydrazino groups, can form bis-hydrazones by reacting with two equivalents of a mono-aldehyde. ajgreenchem.com

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

Beyond their use as stable final products, the hydrazones derived from this compound can serve as intermediates for subsequent cyclization reactions. Furthermore, the hydrazide itself can be directly employed in cyclocondensation reactions with appropriate bifunctional reagents to construct new heterocyclic rings. This is a powerful strategy for generating novel molecular frameworks for drug discovery. lmaleidykla.lt

The synthesis of pyrazole (B372694) rings is a well-established application of hydrazines and their derivatives. nih.gov A common and efficient method involves the cyclocondensation reaction between a hydrazide and a 1,3-dicarbonyl compound, such as an acetylacetone (B45752) or a substituted β-ketoester. mdpi.commdpi.com In this reaction, this compound acts as the binucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to cyclization and dehydration to form the stable five-membered pyrazole ring. Research on analogous 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives has confirmed that reaction with diketones is an effective method for constructing pyrazole nuclei. lmaleidykla.lt This reaction is often regioselective, and the specific isomer formed can depend on the reaction conditions and the nature of the substituents on the dicarbonyl compound. mdpi.com

While the synthesis of pyrazoles from hydrazides is more common, the formation of pyrrole (B145914) derivatives is also achievable under specific conditions. The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method for pyrrole formation. By analogy, this compound can potentially serve as the nitrogen source in reactions with 1,4-diketones to yield N-aminopyrrole derivatives. More specifically, studies have shown that the reaction of 5-oxopyrrolidine-3-carbohydrazide derivatives with certain diketones can lead to the formation of compounds containing a pyrrole nucleus. lmaleidykla.lt This transformation highlights the versatility of the carbohydrazide (B1668358) moiety in participating in different cyclization pathways to generate a variety of heterocyclic systems. researchgate.netchemistryviews.org

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

This compound serves as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry. The formation of the oxadiazole ring from the carbohydrazide moiety can be achieved through several synthetic routes, most commonly involving cyclodehydration or oxidative cyclization reactions. openmedicinalchemistryjournal.comrsc.org

One prevalent strategy involves the conversion of this compound into an N-acylthiosemicarbazide intermediate by reacting it with an isothiocyanate. This intermediate then undergoes cyclodesulfurization in the presence of a coupling or desulfurizing agent to yield the 2-amino-1,3,4-oxadiazole derivative. luxembourg-bio.com Another common pathway is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the carbohydrazide with an aldehyde. nih.gov Various reagents can effect this transformation, each with specific advantages concerning reaction conditions and yields. jchemrev.comorganic-chemistry.org

| Starting Intermediate | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylthiosemicarbazide | TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), DIEA | DMF, 50°C | 2-Amino-1,3,4-oxadiazole | luxembourg-bio.com |

| Acylthiosemicarbazide | Tosyl chloride, Pyridine | Heating | 2-Amino-1,3,4-oxadiazole | jchemrev.com |

| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidative Cyclization | 2-Amino-1,3,4-oxadiazole | openmedicinalchemistryjournal.com |

| N-Acylhydrazone | Iodine (I₂), Potassium Carbonate | Oxidative Cyclization | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.org |

| Carbohydrazide + Carboxylic Acid | POCl₃ | Cyclodehydration | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.com |

Formation of Triazole Derivatives (e.g., 1,2,4-triazole-3-thiones)

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound is a robust and widely utilized transformation. A particularly common target is the 1,2,4-triazole-3-thione scaffold. This synthesis is typically a two-step process commencing with the reaction between this compound and an isothiocyanate to form a 1-(pyrrolidine-1-carbonyl)-4-substituted-thiosemicarbazide intermediate. nih.gov

The critical second step is the intramolecular cyclization of this thiosemicarbazide (B42300) derivative. This ring-closing reaction is characteristically promoted by alkaline conditions. researchgate.net Refluxing the intermediate in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates deprotonation and subsequent nucleophilic attack by the sulfur or nitrogen atom, leading to the formation of the stable, five-membered triazole ring. nih.govzsmu.edu.ua The choice of substituent on the isothiocyanate dictates the N-4 substituent of the resulting triazole-3-thione.

| Step | Reactants | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | This compound + R-NCS (Isothiocyanate) | Ethanol, Room Temperature or Reflux | 1-(Pyrrolidine-1-carbonyl)-4-R-thiosemicarbazide | nih.gov |

| 2 | 1-(Pyrrolidine-1-carbonyl)-4-R-thiosemicarbazide | Aqueous NaOH or KOH, Reflux | 4-R-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.govresearchgate.net |

Formation of Thiadiazole Derivatives (e.g., 1,3,4-thiadiazol-2-amines)

The 1,3,4-thiadiazole (B1197879) heterocycle can also be synthesized from this compound, often proceeding through the same acylthiosemicarbazide intermediate used for triazole synthesis. The critical determinant that directs the cyclization pathway towards either a triazole or a thiadiazole is the pH of the reaction medium. ptfarm.pl

While alkaline conditions favor the formation of 1,2,4-triazoles, the cyclization of 1-(pyrrolidine-1-carbonyl)-thiosemicarbazides under acidic conditions leads to the formation of 1,3,4-thiadiazole derivatives. ptfarm.plnih.gov Strong dehydrating acids, such as concentrated sulfuric acid, are commonly employed to catalyze this transformation. chemmethod.com The acidic medium facilitates the elimination of a water molecule, resulting in the formation of the thiadiazole ring. This method allows for the synthesis of N-substituted 5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-amines. Alternative methods involve the direct reaction of a thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like phosphorus oxychloride (POCl₃). jocpr.com

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylthiosemicarbazide | Concentrated H₂SO₄ | Stirring, Water Bath | 2-Amino-1,3,4-thiadiazole derivative | chemmethod.com |

| Acylthiosemicarbazide | 25% HCl | Heating | 1,3,4-Thiadiazole derivative | ptfarm.pl |

| Thiosemicarbazide + Carboxylic Acid | POCl₃ | Heating/Reflux | 2,5-Disubstituted-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE) | One-pot, Heating | 2-Amino-1,3,4-thiadiazole derivative | researchgate.netnih.gov |

Formation of Pyrrolo[1,2-c]imidazol-1-one Derivatives

The synthesis of fused bicyclic systems such as pyrrolo[1,2-c]imidazol-1-one derivatives from this compound involves a multi-step approach that builds upon the inherent structure of the pyrrolidine (B122466) ring. A plausible synthetic route involves an N-acylation followed by an intramolecular cyclization. This strategy is analogous to the well-documented synthesis of related structures starting from L-proline. nih.govresearchgate.net

In this proposed pathway, the terminal nucleophilic amine of the carbohydrazide moiety would first react with chloroacetyl chloride. This reaction yields an N-(chloroacetyl)this compound intermediate. This molecule is designed to have both a nucleophilic site (the secondary amine nitrogen of the pyrrolidine ring) and an electrophilic site (the carbon bearing the chlorine atom). Subsequent intramolecular nucleophilic substitution, typically promoted by a base, would lead to the formation of the fused five-membered imidazole (B134444) ring, resulting in the desired pyrrolo[1,2-c]imidazol-1-one core structure.

Nucleophilic Addition and Substitution Reactions

The chemical reactivity of this compound is significantly influenced by the nucleophilic character of its nitrogen atoms. The terminal primary amine (-NH₂) of the hydrazide group is a potent nucleophile and readily participates in nucleophilic addition reactions. evitachem.com A classic example is its reaction with aldehydes and ketones, which results in the formation of stable N-acylhydrazone derivatives. This condensation reaction is a cornerstone of hydrazide chemistry. nih.govnih.gov

Furthermore, the nitrogen atoms of the carbohydrazide can act as nucleophiles in substitution reactions. organic-chemistry.org They can be alkylated by reacting with alkyl halides or acylated by reacting with acyl chlorides or anhydrides, leading to a wide array of functionalized derivatives. While the pyrrolidine ring nitrogen is also nucleophilic, its reactivity is somewhat attenuated by the electron-withdrawing effect of the adjacent carbonyl group.

Reactions with Isocyanates and Isothiocyanates (e.g., Semicarbazide (B1199961) and Thiosemicarbazide Derivatives)

The reaction of this compound with isocyanates and isothiocyanates is a fundamental derivatization strategy that provides essential precursors for heterocyclic synthesis. The terminal -NH₂ group undergoes a nucleophilic addition to the electrophilic carbon atom of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) functional group. jocpr.com

The reaction with an isocyanate yields a 1,4-disubstituted semicarbazide derivative.

Pyrrolidine-CO-NH-NH₂ + R-N=C=O → Pyrrolidine-CO-NH-NH-C(=O)NH-R

The analogous reaction with an isothiocyanate produces a 1,4-disubstituted thiosemicarbazide. luxembourg-bio.comnih.gov

Pyrrolidine-CO-NH-NH₂ + R-N=C=S → Pyrrolidine-CO-NH-NH-C(=S)NH-R

These addition reactions are typically efficient and proceed under mild conditions, often by simply mixing the reactants in a suitable polar solvent like ethanol at room temperature. nih.gov As detailed in sections 4.2.3, 4.2.4, and 4.2.5, these semicarbazide and thiosemicarbazide products are invaluable intermediates for the synthesis of oxadiazoles (B1248032), triazoles, and thiadiazoles.

Transamination Reactions

Transamination reactions classically involve the transfer of an amino group from a donor molecule (like an amino acid) to an acceptor molecule (like an α-keto acid), a process of fundamental importance in biochemistry. In the context of synthetic organic chemistry, this term is used more broadly but still implies the exchange of an amine function. Based on a review of the chemical literature, transamination is not a characteristic or commonly reported reaction for carbohydrazides, including this compound. The reactivity of the hydrazide moiety is dominated by the nucleophilicity of the nitrogen atoms, leading to addition and substitution reactions rather than transamination.

Oxidative and Reductive Transformations

The reaction chemistry of this compound concerning oxidative and reductive transformations is primarily dictated by the two main structural components of the molecule: the saturated N-heterocyclic pyrrolidine ring and the nucleophilic carbohydrazide group. The pyrrolidine ring is susceptible to oxidation at the carbon atoms adjacent to the nitrogen, while the carbohydrazide moiety confers strong reducing properties to the molecule, particularly in its role as an oxygen scavenger.

Oxidative Transformations

Oxidation of N-substituted pyrrolidines, including N-acyl derivatives structurally related to this compound, can be achieved through various methods that target the C-H bonds alpha to the ring nitrogen. These reactions typically proceed through the formation of an N-acyliminium ion intermediate, which is a highly reactive electrophile that can be trapped by nucleophiles. nih.gov

Research into the oxidation of N-protected pyrrolidines has highlighted the efficacy of hypervalent iodine reagents. nih.gov For instance, the use of reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) or iodosobenzene (B1197198) ((PhIO)n) in combination with trimethylsilyl (B98337) bromide (TMSBr) can lead to the functionalization of the pyrrolidine ring. nih.gov Similarly, radical-based transformations using N-bromosuccinimide (NBS) and a radical initiator such as azoisiisobutyronitrile (AIBN) can also furnish functionalized products. nih.gov While these studies are not performed on this compound itself, they establish a precedent for the expected reactivity of the pyrrolidine scaffold.

The carbohydrazide functional group can also undergo oxidation. As a derivative of hydrazine (B178648), it acts as a reducing agent and is readily oxidized. In applications such as boiler water treatment, carbohydrazide reacts with dissolved oxygen to produce nitrogen, water, and carbon dioxide. awt.org

| Reagent System | Substrate Type | Product Type | Key Intermediate |

|---|---|---|---|

| (PhIO)n / TMSN₃ | N-Protected Pyrrolidine | α-Azido Pyrrolidine | N-Acyliminium Ion |

| PhI(OAc)₂ / TMSBr | N-Protected Pyrrolidine | α-Hydroxy-β,β-dibromo Pyrrolidine | N-Acyliminium Ion |

| NBS / AIBN | N-Cbz-pyrrolidine | α,β-Functionalized Pyrrolidine | Radical Species |

| O₂ (Oxygen) | Carbohydrazide | Nitrogen, Water, Carbon Dioxide | Not Applicable |

Reductive Transformations

The most significant aspect of the reductive chemistry of this compound is its function as a reducing agent, specifically as an oxygen scavenger in industrial applications like boiler systems to prevent corrosion. atamanchemicals.com It is considered a safer alternative to hydrazine due to its lower toxicity. awt.orgajgreenchem.com

Carbohydrazide reacts directly with oxygen, especially at elevated temperatures, to form harmless, volatile products. awt.org The reaction efficiency increases with temperature and pH. awt.org

The primary reactions are:

Direct Reaction with Oxygen: (NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂ awt.org

Thermal Decomposition to Hydrazine: At temperatures above 150-180°C, carbohydrazide can hydrolyze to form hydrazine, which then acts as the oxygen scavenger. awt.orgajgreenchem.com

(NH₂NH)₂CO + H₂O → 2N₂H₄ + CO₂

N₂H₄ + O₂ → N₂ + 2H₂O

This dual mechanism allows it to be effective over a broad range of temperatures and pressures. ajgreenchem.com Furthermore, like hydrazine, carbohydrazide can also passivate metal surfaces by converting reddish iron oxide (hematite) to a more stable, protective black oxide layer (magnetite). awt.org

3Fe₂O₃ + SO₃²⁻ → 2Fe₃O₄ + SO₄²⁻ (Illustrative passivation reaction, here shown with sulfite) awt.org

While the carbohydrazide moiety imparts reducing character, the pyrrolidine ring itself is generally stable to common reducing conditions. The reduction of substituted pyrroles via catalytic hydrogenation is a known method for synthesizing functionalized pyrrolidines, but this applies to the synthesis of the ring rather than the reduction of a pre-formed, stable pyrrolidine. nih.gov

| Reaction Type | Reactant | Conditions | Products | Reference |

|---|---|---|---|---|

| Oxygen Scavenging (Direct) | O₂ | Elevated Temperature & pH | N₂, H₂O, CO₂ | awt.org |

| Thermal Hydrolysis | H₂O | >150°C | Hydrazine (N₂H₄), CO₂ | awt.orgajgreenchem.com |

| Oxygen Scavenging (via Hydrazine) | O₂ | High Temperature | N₂, H₂O | awt.org |

No Publicly Available Computational Studies Found for this compound

While computational studies have been conducted on related compounds, such as various pyrrolidine derivatives and other carbohydrazides, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for this exact molecule cannot be fulfilled. The generation of an article with the requested structure and content would necessitate the fabrication of data, which would be scientifically inaccurate and misleading.

Therefore, until research on the computational and theoretical properties of this compound is conducted and published, it is not possible to provide the detailed and specific article as outlined in the user's instructions.

Computational and Theoretical Investigations of Pyrrolidine 1 Carbohydrazide

Quantum Chemistry Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. mdpi.comnih.gov This analysis provides a detailed picture of the electron density distribution and the stabilization energy associated with interactions between filled donor NBOs and empty acceptor NBOs.

In the context of molecules containing a hydrazide moiety, like pyrrolidine-1-carbohydrazide, NBO analysis helps to understand the electronic characteristics that govern the molecule's stability and reactivity. nih.govacs.org The analysis involves calculating the second-order perturbation energy, E(2), which quantifies the stabilization energy of these interactions. Higher E(2) values indicate stronger interactions.

Key interactions in hydrazide-containing structures often involve the lone pair electrons on the nitrogen and oxygen atoms. For example, a significant interaction might be observed between the lone pair of a nitrogen atom (LP(N)) and the antibonding orbital of an adjacent carbonyl group (π(C=O)). This interaction signifies electron delocalization from the nitrogen to the carbonyl group, contributing to the stability of the amide bond. Studies on similar hydrazone compounds have shown that intramolecular charge transfer can lead to substantial stabilization energies. mdpi.com For instance, the interaction from a nitrogen lone pair to an adjacent pi-antibonding orbital (LP(N) →π) can have stabilization energies in the range of 30-60 kcal/mol. mdpi.comsci-hub.box

The following table provides hypothetical, yet representative, NBO analysis data for significant electronic interactions that could be expected in this compound, based on findings for related structures. mdpi.comnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N7) | σ* (N8-C5) | 5.8 | Lone Pair to Antibonding Sigma |

| LP (N8) | π* (C5=O9) | 55.2 | Lone Pair to Antibonding Pi |

| σ (C1-N4) | σ* (C2-C3) | 3.1 | Sigma to Antibonding Sigma |

| σ (C5-N8) | σ* (N4-C1) | 2.5 | Sigma to Antibonding Sigma |

Note: Atom numbering is hypothetical for illustrative purposes. LP denotes a lone pair, σ denotes a sigma bonding orbital, and σ and π* denote sigma and pi antibonding orbitals, respectively.*

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug design to predict how a ligand, such as a this compound derivative, might interact with the active site of a biological target, typically a protein or enzyme. The primary goals of molecular docking are to identify the binding mode of the ligand and to estimate its binding affinity, which is often expressed as a docking score or binding energy.

For pyrrolidine (B122466) derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action against various diseases. nih.govnih.gov For example, derivatives have been docked into the active sites of enzymes like influenza neuraminidase, α-amylase, and α-glucosidase to predict their inhibitory potential. nih.govnih.gov These studies have shown that the pyrrolidine scaffold can effectively fit into the binding pockets of these enzymes, forming crucial interactions with key amino acid residues.

The interactions typically observed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The hydrazide moiety, in particular, is capable of forming strong hydrogen bonds with amino acid residues in the target's active site, which significantly contributes to the binding affinity. nih.gov Docking studies on pyrrolidine derivatives targeting influenza neuraminidase have identified key residues such as Trp178, Arg371, and Tyr406 as being crucial for binding. nih.gov

The following table presents a hypothetical summary of molecular docking results for this compound with various potential protein targets, based on published data for analogous compounds.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Influenza Neuraminidase | 2HU4 | -8.5 | Tyr406, Arg371, Trp178 |

| α-Glucosidase | 3A4A | -7.9 | Asp215, Glu277, Arg442 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Met769, Glu738, Thr766 |

| Enoyl-ACP Reductase (InhA) | 1ZID | -7.5 | Tyr158, Met199, Gly96 |

These predicted binding affinities and interactions provide a rational basis for the further design and optimization of this compound derivatives as potential therapeutic agents. mdpi.com

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By simulating the interactions between atoms, MD provides detailed information about the conformational changes and flexibility of molecules. nih.gov This is crucial for understanding how a molecule like this compound might behave in a biological environment and how its shape influences its interaction with target proteins. nih.gov

MD simulations can be used to explore the conformational landscape of a molecule, which is the range of three-dimensional shapes it can adopt. nih.gov The stability of a ligand-protein complex, as predicted by molecular docking, can be further validated through MD simulations. nih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of the protein-ligand complex from its initial docked conformation over the course of the simulation. A stable RMSD value suggests that the ligand remains bound in a stable conformation within the protein's active site. mdpi.com The RMSF, on the other hand, measures the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein are most affected by the ligand's binding. mdpi.com

For pyrrolidine derivatives, MD simulations have been used to confirm the stability of their binding to target proteins like myeloid cell leukemia-1 (Mcl-1). nih.gov These simulations can reveal subtle changes in the protein's conformation upon ligand binding and provide insights into the dynamic nature of the interaction.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, MC simulations are a powerful tool for studying the adsorption of molecules onto surfaces. mdpi.com This is particularly relevant for understanding how a compound like this compound might interact with various materials, which can be important for applications in areas such as corrosion inhibition or drug delivery.

MC simulations can model the adsorption process at a molecular level, providing insights into the preferred orientation and binding energy of the adsorbate on a given surface. mdpi.com For instance, simulations can be performed to study the adsorption of pyrrolidine derivatives on a metal surface, such as Fe(110) in the context of corrosion inhibition. mdpi.com The simulation would explore a large number of possible configurations of the molecule on the surface and calculate the adsorption energy for each. The results can reveal the most stable adsorption geometry and the strength of the interaction.

Studies on pyridine (B92270) derivatives have shown that they can adsorb onto a metal surface in a flat-lying orientation, with the nitrogen atoms playing a key role in the interaction. mdpi.com This creates a protective layer that inhibits corrosion. Similarly, MC simulations could predict that the nitrogen and oxygen atoms in the pyrrolidine and carbohydrazide (B1668358) moieties of this compound would be crucial for its adsorption onto various surfaces. The distribution of adsorption energies obtained from these simulations provides a statistical understanding of the adsorption process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For pyrrolidine derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against various targets. nih.govscispace.com A 3D-QSAR study, for example, might use methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a model. These methods generate contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity.

A QSAR study on pyrrolidine derivatives as influenza neuraminidase inhibitors revealed that electrostatic and hydrogen bond features were highly important for their inhibitory activity. nih.gov Similarly, QSAR models for pyrrolidine derivatives as α-mannosidase inhibitors suggested the importance of polar properties on the van der Waals surface and the presence of aromatic rings. nih.gov

The predictive power of a QSAR model is assessed using several statistical parameters. The following table shows typical validation parameters for a robust QSAR model.

| Parameter | Description | Typical Value for a Good Model |

| q² | Cross-validated correlation coefficient | > 0.5 |

| R² | Non-cross-validated correlation coefficient | > 0.6 |

| R²_pred | Predictive R² for an external test set | > 0.6 |

These statistical validations ensure that the developed QSAR model is robust and has good predictive ability for designing new this compound-based compounds with enhanced biological activity. nih.gov

Advanced Applications and Biochemical Relevance of Pyrrolidine 1 Carbohydrazide Derivatives

Role as Versatile Intermediates in Fine Chemical Synthesis

Pyrrolidine-1-carbohydrazide and its derivatives are highly valued as versatile intermediates in the field of fine chemical synthesis. evitachem.com Their utility arises from the presence of multiple reactive sites within their molecular structure, which allows for a diverse range of chemical transformations. These compounds serve as fundamental building blocks for constructing more complex molecules possessing desired functionalities. evitachem.com

The carbohydrazide (B1668358) functional group is particularly significant, as it can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. evitachem.com This reactivity is fundamental in the synthesis of various heterocyclic systems. For instance, the reaction of carbohydrazides with dicarbonyl compounds is a common and effective strategy for synthesizing five- and six-membered heterocycles such as pyrazoles and pyridazines. nih.gov

Furthermore, the pyrrolidine (B122466) ring itself can be functionalized, adding another layer of synthetic versatility. nih.govnih.gov The secondary amine within the pyrrolidine structure allows for N-alkylation or N-arylation, enabling the introduction of a wide array of substituents to modify the physicochemical properties of the final products. organic-chemistry.org The inherent chirality of the pyrrolidine ring, especially when derived from precursors like proline, can be leveraged in stereoselective synthesis to produce optically pure compounds. mdpi.com

The combination of the reactive hydrazide moiety and the modifiable pyrrolidine ring makes these compounds attractive starting materials for creating libraries of diverse compounds for screening in drug discovery and materials science. evitachem.comajgreenchem.com Their ability to participate in multicomponent reactions further enhances their synthetic utility, providing efficient pathways to structurally complex molecules from simpler starting materials. nih.gov Microwave-assisted organic synthesis has also been shown to significantly accelerate reaction times and improve yields for the synthesis of pyrrolidine derivatives. evitachem.com

Application in Ligand Design and Coordination Chemistry

The structural characteristics of this compound derivatives make them excellent candidates for the design of ligands in coordination chemistry. The presence of nitrogen and oxygen donor atoms within the carbohydrazide group facilitates the chelation of various metal ions. ajgreenchem.comajgreenchem.com

Derivatives of this compound have been successfully used as ligands to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.net These metal complexes often display interesting coordination geometries and electronic properties. Coordination typically occurs through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, resulting in the formation of a stable five- or six-membered chelate ring. nih.govsemanticscholar.org

The properties of these metal complexes can be fine-tuned by modifying the substituents on the pyrrolidine ring or by introducing different functional groups to the hydrazide moiety. eurjchem.com These modifications can alter the steric and electronic environment around the metal center, thereby influencing the stability, reactivity, and spectroscopic properties of the complex. For example, studies have shown that metal complexes of certain pyrrolidine-derived ligands exhibit octahedral or tetrahedral geometries. researchgate.net The molar conductivity data often suggest the non-electrolytic or 1:1 electrolytic nature of these complexes. nih.goveurjchem.com

A significant application of this compound derivatives in coordination chemistry lies in asymmetric catalysis. When the pyrrolidine ring is derived from chiral sources, such as the amino acid proline, the resulting ligands are chiral and can be employed to induce stereoselectivity in metal-catalyzed reactions. mdpi.comjst.go.jp

Upon coordination to a metal center, these chiral ligands create a chiral environment that can differentiate between the enantiotopic faces of a prochiral substrate. researchgate.net This enables the enantioselective synthesis of a wide range of chiral molecules, which is of critical importance in the pharmaceutical and fine chemical industries. rsc.org For example, chiral pyrrolidine-containing ligands have been used in copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions to produce highly functionalized pyrrolidine derivatives with excellent diastereo- and enantioselectivities. nih.gov Similarly, a relay catalytic system involving silver and a chiral pyrrolidinopyridine has been used for the asymmetric synthesis of bispirocyclopentenes. nih.gov

Biochemical Activity Studies and Structure-Activity Relationships (SAR) (Non-Clinical Focus)

Derivatives of this compound have been the subject of numerous non-clinical studies to evaluate their biochemical activities, particularly as enzyme inhibitors. evitachem.com

The inhibitory activity of these compounds is often linked to their ability to interact with the active sites of enzymes. evitachem.com The hydrazide and hydrazone functionalities are recognized as effective pharmacophores capable of forming hydrogen bonds, coordinating with metal ions within the active site, or engaging in other non-covalent interactions with amino acid residues. evitachem.commdpi.com